molecular formula C13H18N2O2 B7876739 N-(2-methyl-3-nitrobenzyl)cyclopentanamine

N-(2-methyl-3-nitrobenzyl)cyclopentanamine

Cat. No.: B7876739
M. Wt: 234.29 g/mol
InChI Key: CRIUKISITNLAET-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-nitrobenzyl)cyclopentanamine is a cyclopentanamine derivative featuring a benzyl group substituted with a methyl group at the ortho position and a nitro group at the meta position. These derivatives share a common cyclopentanamine backbone linked to substituted benzyl groups, which influence their physicochemical properties and biological activities.

Properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-11(5-4-8-13(10)15(16)17)9-14-12-6-2-3-7-12/h4-5,8,12,14H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIUKISITNLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrobenzyl)cyclopentanamine typically involves the following steps:

    Nitration: The starting material, 2-methylbenzylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzyl ring.

    Cyclopentanation: The nitrated product is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrobenzyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzyl Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-(2-methyl-3-nitrobenzyl)cyclopentanamine may exhibit significant anticancer activity. For instance, derivatives of cyclopentanamine have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the synthesis of cyclopentanamine derivatives that demonstrated potent cytotoxic effects against cancer cells, particularly through mechanisms involving the inhibition of specific signaling pathways associated with tumor proliferation and survival .

Neuropharmacology
This compound also shows promise in neuropharmacological applications. It has been investigated as a potential ligand for NMDA receptors, which are implicated in learning and memory processes. The modulation of these receptors can lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease . The development of PET tracers based on similar structures has been explored to assess NMDA receptor availability in vivo, which could enhance understanding of neurodegenerative conditions .

Antimicrobial Activity

Recent studies have suggested that compounds with a similar structural framework to this compound possess antimicrobial properties. The incorporation of nitro and methyl groups in the benzyl moiety has been linked to enhanced activity against various bacterial strains, including drug-resistant pathogens. This positions such compounds as potential candidates for developing new antimicrobial agents aimed at combating antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

The understanding of how structural variations affect biological activity is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications in the cyclopentanamine core and substituents on the aromatic ring can significantly influence pharmacological properties, including potency and selectivity against specific biological targets .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Methods typically include the reaction of cyclopentanamine with appropriate nitro-substituted benzyl halides under controlled conditions to achieve desired derivatives efficiently .

Table: Synthesis Overview

StepReaction TypeConditionsYield
1AlkylationBase-catalyzed reactionHigh
2ReductionCatalytic hydrogenationModerate
3PurificationRecrystallizationHigh

Case Studies

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of cyclopentanamine derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds on neuronal cell cultures exposed to neurotoxic agents. The results indicated that these compounds could mitigate cell death and promote neuronal survival, suggesting their utility in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrobenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentanamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride (CAS: Not specified in evidence)

  • Structure : Benzyl group substituted with a para-nitro group.
  • Synthesis : Prepared via reductive amination of cyclopentanamine with 4-nitrobenzaldehyde, followed by HCl salt formation .
  • Applications : Used in preclinical studies as a precursor for positron emission tomography (PET) tracers targeting NMDA receptors .
  • Key Data :
    • Molecular formula: C₁₂H₁₅N₂O₂·HCl
    • Hazards: Harmful by inhalation, skin contact, or ingestion .

N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8)

  • Structure : Benzyl group substituted with a para-chloro group.
  • Synthesis : Likely synthesized via alkylation of cyclopentanamine with 4-chlorobenzyl halides .
  • Applications: Potential intermediate in drug discovery, though specific biological data are unavailable.
  • Key Data :
    • Molecular formula: C₁₂H₁₆ClN
    • Purity: 97% (commercially available) .

N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine (CAS: 1823933-34-1)

  • Structure : Benzyl group substituted with meta-chloro and para-fluoro groups.
  • Synthesis : Prepared via nucleophilic substitution or reductive amination routes .
  • Applications : Investigated for CNS-targeted activity due to halogenated aromatic motifs.
  • Key Data :
    • Molecular formula: C₁₂H₁₅ClFN
    • Class: Halogenated benzylamine derivative .

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine (CAS: 134892-19-6)

  • Structure : Benzyl group substituted with a boronate ester.
  • Synthesis : Likely synthesized via Suzuki-Miyaura coupling precursors.
  • Applications : Used in cross-coupling reactions for drug development .
  • Key Data :
    • Molecular formula: C₁₃H₂₅BO₄
    • Purity: 98% .

Comparative Analysis

Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Applications References
N-(4-Nitrobenzyl)cyclopentanamine para-Nitro C₁₂H₁₅N₂O₂·HCl Not specified PET tracer precursor
N-(4-Chlorobenzyl)cyclopentanamine para-Chloro C₁₂H₁₆ClN 66063-15-8 Drug intermediate
N-(3-Chloro-4-fluorobenzyl)cyclopentanamine meta-Chloro, para-Fluoro C₁₂H₁₅ClFN 1823933-34-1 CNS drug candidate
N-(Boronate-substituted benzyl)cyclopentanamine Boronate ester C₁₃H₂₅BO₄ 134892-19-6 Cross-coupling reagent

Key Findings:

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and binding to electron-deficient targets, as seen in NMDA receptor tracers .
  • Halogenated derivatives (e.g., chloro, fluoro) improve blood-brain barrier penetration, making them suitable for CNS applications .
  • Boronate esters enable participation in Suzuki-Miyaura reactions, expanding utility in medicinal chemistry .

Synthetic Routes :

  • Reductive amination and alkylation are common methods for cyclopentanamine derivatives .
  • Radiosynthesis (e.g., carbon-11 labeling) is critical for PET tracer development .

Pharmacological Relevance :

  • Nitro-substituted derivatives show promise in neuroimaging , while halogenated analogues are prioritized for therapeutic CNS targets .

Biological Activity

N-(2-methyl-3-nitrobenzyl)cyclopentanamine is a compound of interest due to its unique structural features, which include a nitro group and a cyclopentanamine moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a nitro group at the 3-position of the benzyl ring and a methyl group at the 2-position, which significantly influences its chemical reactivity and biological properties. The cyclopentanamine structure contributes to its pharmacological profile, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction that bind covalently to DNA, causing cellular damage and death .
  • Anti-inflammatory Effects : Nitro-containing compounds can modulate inflammatory responses by interacting with proteins involved in signaling pathways .
  • Potential Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which damages cellular components .

2. Anticancer Activity

A study focused on nitro compounds revealed that those with similar structures to this compound could effectively inhibit microtubule assembly in cancer cells. This disruption leads to cell cycle arrest and apoptosis in breast cancer cell lines . The compound's ability to enhance caspase-3 activity suggests a mechanism for inducing programmed cell death.

3. Anti-inflammatory Effects

Nitro derivatives have been linked to anti-inflammatory activities by inhibiting key enzymes involved in inflammation, such as iNOS and COX-2. Research has shown that these compounds can modulate inflammatory cytokines, reducing overall inflammation in cellular models .

Comparative Analysis

Compound NameNitro PositionKey Biological Activity
This compound3Antimicrobial, anticancer
N-(3-nitrobenzyl)cyclopentanamine3Antimicrobial
N-benzylcyclopentanamineNoneBaseline for biological activity
N-(4-nitrophenyl)cyclopentanamine4Different electronic properties

This table highlights the unique positioning of the nitro group in this compound compared to related compounds, which may enhance its effectiveness as a therapeutic agent.

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